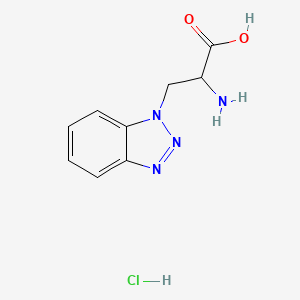![molecular formula C16H20O2 B13189942 1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one](/img/structure/B13189942.png)
1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one is a chemical compound with the molecular formula C16H20O2 and a molecular weight of 244.33 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a phenyl group and an oxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one involves several steps. One common synthetic route includes the reaction of a phenyl-substituted cyclohexanone with an appropriate oxirane derivative under acidic or basic conditions. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the formation of the spirocyclic structure .
Chemical Reactions Analysis
1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are of interest due to their unique structural properties and potential biological activities.
Biology: Researchers study this compound to understand its interactions with biological molecules and its potential as a lead compound for drug development.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its spirocyclic structure. This interaction may involve binding to active sites or allosteric sites, leading to modulation of biological pathways .
Comparison with Similar Compounds
1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one can be compared to other spirocyclic compounds, such as:
1-Oxaspiro[2.5]octane: Similar in structure but lacks the phenyl group, making it less complex and potentially less biologically active.
1-Oxaspiro[2.6]decane: Contains a larger ring system, which may affect its chemical reactivity and biological interactions.
6-Phenyl-1-oxaspiro[2.5]octane:
The uniqueness of this compound lies in its specific ring size and phenyl substitution, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H20O2 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-(6-phenyl-1-oxaspiro[2.6]nonan-2-yl)ethanone |
InChI |
InChI=1S/C16H20O2/c1-12(17)15-16(18-15)10-5-8-14(9-11-16)13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3 |
InChI Key |
ACGRSFRAEJCAJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C2(O1)CCCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



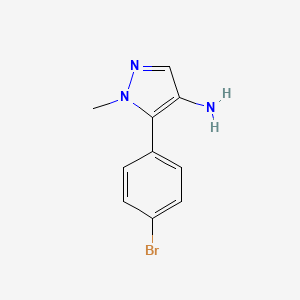
![Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189880.png)
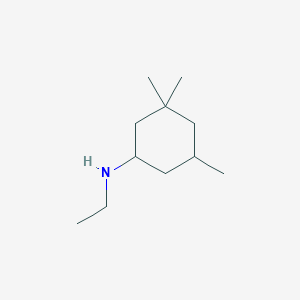

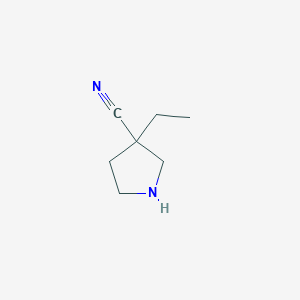
![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13189899.png)
![[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13189914.png)


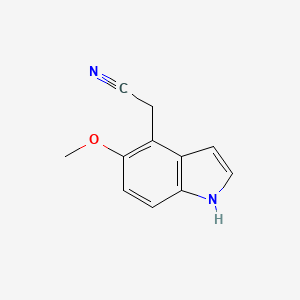

![1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine](/img/structure/B13189938.png)
